4-Methyl-5-(morpholinosulfonyl)thiazol-2-amine
Description
4-Methyl-5-(morpholinosulfonyl)thiazol-2-amine is a unique thiazole derivative with a molecular formula of C8H13N3O3S2 and a molecular weight of 263.3 g/mol . Thiazole compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Properties
IUPAC Name |
4-methyl-5-morpholin-4-ylsulfonyl-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O3S2/c1-6-7(15-8(9)10-6)16(12,13)11-2-4-14-5-3-11/h2-5H2,1H3,(H2,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQBHZISLOTOGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)S(=O)(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-(morpholinosulfonyl)thiazol-2-amine typically involves the reaction of thiazole derivatives with morpholine and sulfonyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction vessels to maintain consistent quality. The reaction conditions are carefully monitored to ensure high yield and minimal impurities .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5-(morpholinosulfonyl)thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted thiazole derivatives, which can be further utilized in pharmaceutical and chemical research .
Scientific Research Applications
4-Methyl-5-(morpholinosulfonyl)thiazol-2-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methyl-5-(morpholinosulfonyl)thiazol-2-amine involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity and leading to desired biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
4-Methyl-5-(morpholinosulfonyl)thiazol-2-amine stands out due to its unique combination of a thiazole ring with a morpholinosulfonyl group, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research and industrial applications .
Biological Activity
4-Methyl-5-(morpholinosulfonyl)thiazol-2-amine is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and therapeutic implications based on recent research findings.
Chemical Structure and Properties
The compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen. The morpholino sulfonyl group enhances its solubility and biological activity. The chemical formula can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 240.28 g/mol
Biological Activity Overview
The biological activities of 4-Methyl-5-(morpholinosulfonyl)thiazol-2-amine include antimicrobial, anticancer, and enzyme inhibition properties. Below is a detailed examination of these activities.
Antimicrobial Activity
Recent studies have demonstrated that 4-Methyl-5-(morpholinosulfonyl)thiazol-2-amine exhibits significant antimicrobial properties against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Candida albicans | 4 |
This compound has shown to inhibit biofilm formation, which is crucial in preventing chronic infections caused by bacteria like Staphylococcus aureus and Staphylococcus epidermidis .
Anticancer Activity
The anticancer potential of 4-Methyl-5-(morpholinosulfonyl)thiazol-2-amine has been evaluated using various cancer cell lines. It demonstrated promising results in inhibiting cell proliferation and inducing apoptosis.
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10 | Induction of PARP cleavage and caspase activation |
| A549 | 15 | Cell cycle arrest at G2/M phase |
| HeLa | 12 | Enhancement of autophagy proteins (Beclin-1, LC3-II) |
The mechanism involves the modulation of apoptotic pathways and the activation of autophagy, which are critical for cancer cell death .
The biological activity of 4-Methyl-5-(morpholinosulfonyl)thiazol-2-amine can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound acts as an enzyme inhibitor by binding to active sites, particularly in DNA gyrase and dihydrofolate reductase (DHFR), which are essential for bacterial DNA replication and folate synthesis.
- Induction of Apoptosis : It triggers apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death in cancer cells.
- Autophagy Modulation : The compound enhances autophagy markers, indicating its role in cellular homeostasis and survival under stress conditions.
Case Studies
Several case studies have highlighted the efficacy of 4-Methyl-5-(morpholinosulfonyl)thiazol-2-amine:
- In Vitro Study on Cancer Cell Lines : A study involving MCF-7 breast cancer cells revealed that treatment with the compound resulted in a significant reduction in cell viability, with flow cytometry confirming apoptosis through increased Annexin V staining .
- Antimicrobial Efficacy Against MRSA : In a clinical isolate study, the compound exhibited potent activity against Methicillin-resistant Staphylococcus aureus (MRSA), showing promise as a therapeutic agent for resistant infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
